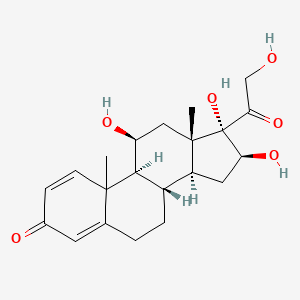
11beta,16beta,17alphalpha,21-Tetrahydroxypregna-1,4-diene-3,20-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 11beta,16beta,17alphalpha,21-Tetrahydroxypregna-1,4-diene-3,20-dione involves several steps. One method includes the hydrolysis of 16beta-methyl-9,11beta-epoxy-1,4-diene-pregna-17alpha,21-dihydroxy-3,20-dione-21-acetate in methanol with sodium hydroxide at 0°C . Another method involves the use of sodium sulfite and sodium hydroxide in water, followed by the addition of methanol and glacial acetic acid to adjust the pH .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis typically involves similar steps as those used in laboratory settings, with adjustments for scale and efficiency.
化学反应分析
Types of Reactions
11beta,16beta,17alphalpha,21-Tetrahydroxypregna-1,4-diene-3,20-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, methanol, and glacial acetic acid . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions include various hydroxylated and epoxidized derivatives of the original compound .
科学研究应用
11beta,16beta,17alphalpha,21-Tetrahydroxypregna-1,4-diene-3,20-dione has several scientific research applications:
作用机制
The mechanism of action of 11beta,16beta,17alphalpha,21-Tetrahydroxypregna-1,4-diene-3,20-dione involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of anti-inflammatory proteins and inhibits the expression of pro-inflammatory proteins . This results in a reduction of inflammation and immune response.
相似化合物的比较
Similar Compounds
16alpha-Hydroxyprednisolone: Another hydroxylated steroid with similar anti-inflammatory properties.
9beta,11beta-Epoxy-17,21-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione: A metabolite of Mometasone Furoate, used as an anti-inflammatory agent.
1,4-Pregnadien-9alpha-fluoro-16beta-methyl-11beta,17,21-triol-3,20-dione 17,21-dipropionate: A fluorinated steroid with potent anti-inflammatory effects.
Uniqueness
11beta,16beta,17alphalpha,21-Tetrahydroxypregna-1,4-diene-3,20-dione is unique due to its specific hydroxylation pattern, which contributes to its distinct pharmacological profile and anti-inflammatory properties .
属性
分子式 |
C21H28O6 |
|---|---|
分子量 |
376.4 g/mol |
IUPAC 名称 |
(8S,9S,11S,13S,14S,16S,17S)-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O6/c1-19-6-5-12(23)7-11(19)3-4-13-14-8-16(25)21(27,17(26)10-22)20(14,2)9-15(24)18(13)19/h5-7,13-16,18,22,24-25,27H,3-4,8-10H2,1-2H3/t13-,14-,15-,16-,18+,19?,20-,21-/m0/s1 |
InChI 键 |
SEKYBDYVXDAYPY-URTHSTFLSA-N |
手性 SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]([C@@]2(C(=O)CO)O)O)CCC4=CC(=O)C=CC34C)O |
规范 SMILES |
CC12CC(C3C(C1CC(C2(C(=O)CO)O)O)CCC4=CC(=O)C=CC34C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


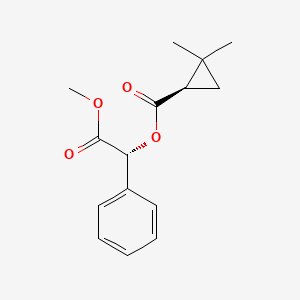
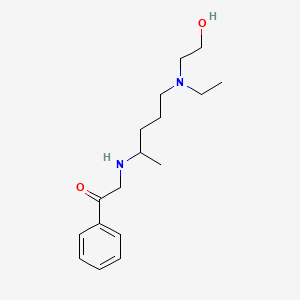
![2-Hydroxyamino-3,4-dimethyl-3H-imidazo[4,5-F]quinoline](/img/structure/B13850478.png)
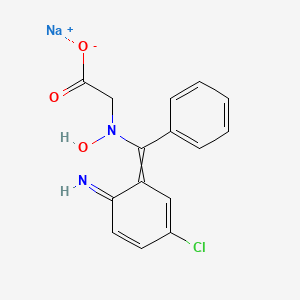

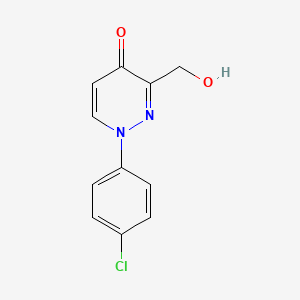
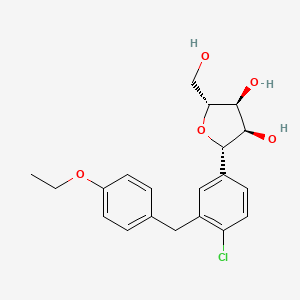
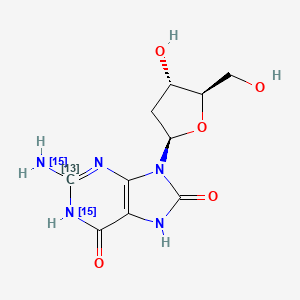
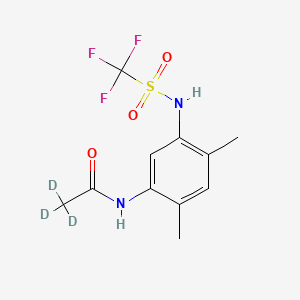
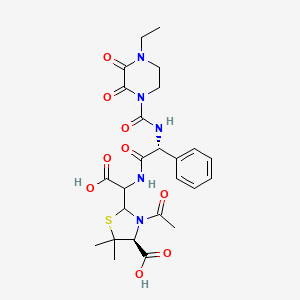
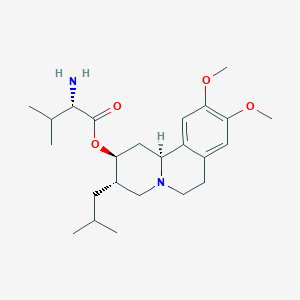
![3-Ethoxy-3-[4-(2-methyl-benzyloxy)-phenyl]-propionic acid](/img/structure/B13850531.png)
![1-[3-(Diethylamino)prop-1-ynyl]cyclohexan-1-ol](/img/structure/B13850538.png)
![b-D-Glucopyranoside,3-hydroxy-5-[2-(3-hydroxy-4-methoxyphenyl)ethenyl]phenyl,2-(3,4,5-trihydroxybenzoate), (E)-](/img/structure/B13850545.png)
